molecular formula C19H27NO6 B8177841 tert-Butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8177841
M. Wt: 365.4 g/mol
InChI Key: DNOPGLKFDPJLOR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butyl group and a phenoxy group, which is further functionalized with a hydroxy and a methoxycarbonyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including acylation, sulfonation, and substitution reactions. One common method starts with piperidin-4-ylmethanol, which undergoes acylation to introduce the tert-butyl group. This is followed by sulfonation to add the phenoxy group, and finally, substitution to introduce the hydroxy and methoxycarbonyl functionalities .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methoxycarbonyl group can produce a primary alcohol.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further modifications, making it a versatile building block.

Biology: In biological research, tert-butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is used to study enzyme interactions and metabolic pathways. Its structural features enable it to interact with specific biological targets, providing insights into biochemical processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It can be used as a precursor in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • N-Boc-piperidine-4-boronic acid pinacol ester

Uniqueness: What sets tert-butyl 4-((5-hydroxy-2-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate apart from similar compounds is its combination of functional groups, which confer unique reactivity and binding properties. The presence of both hydroxy and methoxycarbonyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(5-hydroxy-2-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-19(2,3)26-18(23)20-9-7-13(8-10-20)12-25-16-11-14(21)5-6-15(16)17(22)24-4/h5-6,11,13,21H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOPGLKFDPJLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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